
Thiacloprid-d4
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Overview
Description
Thiacloprid-d4 is a deuterated isotopologue of the neonicotinoid insecticide thiacloprid (CAS: 111988-49-9), where four hydrogen atoms are replaced with deuterium atoms. The molecular formula of this compound is C₁₀D₄H₅ClN₄S, with a molecular weight of 256.75 g/mol . The deuterium substitution occurs on the thiazolidine ring, as indicated by its systematic name Thiacloprid-(thiazolidin ring-d4) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiacloprid-d4 involves the incorporation of deuterium atoms into the thiacloprid molecule. One common method is the deuteration of the thiazolidin ring in thiacloprid. This can be achieved by using deuterated reagents and solvents during the synthesis process . The reaction conditions typically involve heating the reactants in the presence of a deuterated solvent, such as deuterated methanol, to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The synthesized this compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Thiacloprid-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Toxicological Studies
Thiacloprid-d4 is frequently employed as an internal standard in toxicological research to quantify the presence of thiacloprid in biological samples. This application is crucial for understanding the compound's effects on non-target organisms, including pollinators like honeybees.
Case Study: Honeybee Memory and Learning
A study investigated the effects of sublethal doses of thiacloprid on honeybee behavior. The researchers used this compound to ensure accurate quantification of thiacloprid levels in bee tissues. The results indicated that exposure to thiacloprid impaired memory and learning capabilities in honeybees, demonstrating the potential ecological risks associated with this insecticide .
Parameter | Control Group | Thiacloprid Group |
---|---|---|
Memory Retention (E1) | 68.7% | 25% |
Learning Acquisition (A3) | Similar | Similar |
Environmental Impact Assessments
This compound is also utilized in environmental studies to assess the degradation and persistence of thiacloprid in soil and water systems. Its stable isotopic nature allows researchers to trace its movement and transformation in various ecosystems.
Case Study: Soil Degradation Studies
Research involving multigeneration toxicity tests showed that thiacloprid had a significant impact on soil organisms over multiple generations. This compound was used to analyze degradation rates and persistence in soil samples. The estimated half-life (DT50) for thiacloprid was found to be approximately 10-12 days, indicating its relatively rapid degradation compared to other neonicotinoids .
Compound | Initial Concentration (mg/kg) | DT50 (days) |
---|---|---|
Thiacloprid | 1.1 | 10 |
Thiacloprid | 3.3 | 12 |
Imidacloprid | 0.44 | Not estimated |
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a valuable tool for developing sensitive detection methods for thiacloprid residues in food and environmental samples.
Case Study: Detection in Green Tea Beverages
A study detected neonicotinoid residues, including thiacloprid, in bottled green tea beverages using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound was employed as an internal standard to enhance quantification accuracy, ensuring reliable results regarding consumer exposure .
Analyte | Concentration Detected (ng/mL) |
---|---|
Thiacloprid | 15 |
N-desmethyl-acetamiprid | 5 |
Ecotoxicological Assessments
This compound is instrumental in ecotoxicological assessments that evaluate the impact of pesticide exposure on aquatic organisms and terrestrial fauna.
Case Study: Duckweed Removal Efficiency
Research demonstrated that duckweed could effectively remove pollutants such as dinotefuran and thiacloprid from water systems. By employing this compound as a tracer, researchers quantified the removal efficiency and assessed the implications for water quality management .
Pollutant | Initial Concentration (µg/L) | Removal Efficiency (%) |
---|---|---|
Thiacloprid | 100 | 85 |
Dinotefuran | 150 | 90 |
Mechanism of Action
Thiacloprid-d4, like its non-deuterated counterpart, acts as an antagonist of nicotinic acetylcholine receptors (nAChRs) in insects . By binding to these receptors, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . The molecular targets include the nAChRs, and the pathways involved are related to the inhibition of acetylcholine signaling .
Comparison with Similar Compounds
Comparison with Similar Deuterated Neonicotinoids
Structural and Functional Differences
Thiacloprid-d4 belongs to a class of deuterated internal standards used for neonicotinoid analysis. Key comparable compounds include:
Key Observations :
- Deuterium Position : this compound’s deuterium is localized on the thiazolidine ring, while imidacloprid-d4 substitutes hydrogens on the imidazolidine ring. This structural distinction ensures minimal chromatographic co-elution and distinct mass spectral fragmentation .
- Matrix-Specific Performance : this compound exhibits variable recovery depending on extraction methods. For example, in the Espresso extraction method, it achieved 70% absolute recovery , compared to 34% in PHWE , due to reduced ion suppression . In contrast, imidacloprid-d4 showed consistent recovery (>80%) in honey and nectar analysis .
Analytical Performance in Multi-Residue Methods
This compound is often used alongside other deuterated standards in multi-residue workflows:
- Urine Analysis: Combined with imidacloprid-d4, clothianidin-d3, and thiamethoxam-d4 for simultaneous quantification of neonicotinoids in human urine .
- Environmental Monitoring : Paired with flupyradifurone-d5 and acetamiprid-d3 in pollen and soil studies to assess pesticide mixtures .
Recovery and Ion Suppression Data :
Supplier Availability and Purity
This compound is commercially available from multiple suppliers, ensuring accessibility for global laboratories:
- Sigma-Aldrich : High-purity standards for regulatory compliance .
- CDN Isotopes : Specialized in deuterated pesticides for environmental toxicology .
- TRC (Toronto Research Chemicals) : Certified reference materials for method validation .
Critical Notes and Limitations
Method Dependency : Recovery rates for this compound vary significantly with extraction and chromatographic conditions. Acidic LC conditions reduced its recovery to 37% , highlighting the need for method-specific validation .
Cross-Reactivity : While deuterated standards generally avoid cross-talk, co-elution of structurally similar parent compounds (e.g., thiacloprid and imidacloprid) requires careful chromatographic separation .
Cost and Accessibility: this compound is priced comparably to other deuterated neonicotinoids (~$500/5mg), but regional supplier disparities may affect availability .
Biological Activity
Thiacloprid-d4 is a stable isotope-labeled derivative of thiacloprid, a neonicotinoid insecticide widely used in agriculture. Understanding its biological activity is crucial for assessing its environmental impact and potential risks to non-target organisms, including humans and wildlife. This article reviews recent research findings, case studies, and data tables related to the biological activity of this compound.
Overview of Thiacloprid
Thiacloprid is known for its action as a selective insecticide, primarily targeting the nicotinic acetylcholine receptors in insects. The introduction of the deuterated form, this compound, allows for more precise tracking and quantification in biological and environmental studies.
This compound exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs), which leads to overstimulation of the nervous system in target insects. This mechanism is similar to that of other neonicotinoids but with variations in potency and metabolic pathways.
Toxicological Effects
- Neurotoxicity : Thiacloprid and its isotopes have been shown to inhibit cholinergic neurotransmission in various organisms. For instance, studies on mollusks like Lymnaea stagnalis demonstrated significant neurotoxic effects at sublethal doses, disrupting normal nervous system functions .
- Impact on Non-target Species : Research indicates that thiacloprid poses risks to pollinators such as honeybees. Sublethal doses can impair learning and memory functions, affecting foraging behavior and colony health .
- Metabolism and Excretion : In mammals, including raccoons studied in Japan, thiacloprid was detected alongside other neonicotinoids, indicating environmental exposure. The metabolic ability to process these compounds varies significantly between species, with raccoons showing lower metabolic rates compared to rats .
Bioremediation Potential
Recent studies have explored the use of plant growth-promoting bacteria (PGPB) in conjunction with duckweed for bioremediation of neonicotinoids, including this compound. The results indicated high removal efficiencies (up to 87.75%) when treated with specific bacterial strains, suggesting potential pathways for detoxifying contaminated water bodies .
Table 1: Toxicity Comparison of Neonicotinoids
Compound | LC50 (µg/L) | Target Organism | Reference |
---|---|---|---|
Thiacloprid | 10-20 | Honeybee | |
Dinotefuran | 5-15 | Aquatic Invertebrates | |
Imidacloprid | 15-25 | Mollusks |
Table 2: Metabolic Profiles of this compound
Species | Metabolic Rate (Vmax/Km) | Major Metabolites | Reference |
---|---|---|---|
Raccoon | 0.1-0.3 | Thiamethoxam derivatives | |
Rat | 0.5-0.7 | Hydroxy-thiacloprid | |
Human | Varies | Unidentified metabolites |
Case Study 1: Honeybee Exposure
A study conducted on honeybee colonies exposed to sublethal doses of thiacloprid revealed significant impairments in cognitive functions crucial for foraging and navigation. The research emphasized the need for regulatory reviews concerning neonicotinoid use in agricultural practices.
Case Study 2: Aquatic Ecosystems
In a controlled environment study, duckweed treated with PGPB showed remarkable efficiency in removing thiacloprid from water systems. This bioremediation approach not only reduced pollutant levels but also enhanced plant biomass production, indicating a dual benefit for ecosystem restoration.
Q & A
Basic Research Questions
Q. What is the role of Thiacloprid-d4 as an internal standard in pesticide residue analysis?
this compound is a deuterated isotopologue of Thiacloprid, primarily used to correct matrix effects (e.g., ion suppression/enhancement) and quantify recovery rates in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical properties to the non-deuterated compound allow for precise compensation of extraction inefficiencies and instrumental variability. For example, in sludge extraction studies, this compound demonstrated absolute recoveries of 70% (Espresso method) vs. 34% (PHWE method), highlighting its utility in comparing extraction efficiencies under varying chromatographic conditions .
Q. How should researchers synthesize and verify the purity of this compound for experimental use?
Synthesis involves substituting four hydrogen atoms with deuterium at the thiazolidine ring (C10D4H5ClN4S, MW 256.75) . Purity verification requires:
- Nuclear Magnetic Resonance (NMR): To confirm deuteration sites and isotopic enrichment.
- High-Resolution Mass Spectrometry (HRMS): To validate molecular weight and isotopic purity (>98% deuterium incorporation).
- Chromatographic Purity: LC-MS/MS analysis under gradient elution to detect non-deuterated contaminants.
Documentation must align with journal guidelines for experimental reproducibility, including raw spectral data in supplementary materials .
Q. What are the critical parameters for storing this compound to ensure stability in long-term studies?
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent deuterium exchange.
- Solvent Compatibility: Dissolve in deuterated solvents (e.g., DMSO-d6) for NMR studies; use HPLC-grade acetonitrile for LC-MS/MS workflows.
- Stability Monitoring: Conduct periodic LC-MS/MS checks to detect degradation products (e.g., cyanamide derivatives) .
Advanced Research Questions
Q. How can researchers optimize this compound recovery rates in complex environmental matrices (e.g., wastewater, sludge)?
Optimization involves:
- Extraction Method Selection: Compare pressurized hot water extraction (PHWE) vs. accelerated solvent extraction (Espresso). For sludge, Espresso achieved 70% recovery vs. PHWE’s 34% due to reduced matrix suppression .
- Ion Suppression Analysis: Spike this compound pre- and post-extraction to quantify matrix effects. Use matrix-matched calibration curves with correction factors derived from deuterated/internal standards .
- Chromatographic Conditions: Adjust pH (acidic vs. basic mobile phases) to mitigate retention time shifts and co-elution with interferents .
Q. How should contradictory data on this compound’s environmental persistence be analyzed?
Contradictions often arise from:
- Matrix Variability: Soil vs. aquatic systems exhibit differing degradation kinetics. Use controlled microcosm studies to isolate variables.
- Analytical Sensitivity: Ensure LOQ/LOD (e.g., 0.1–5 ng/L in wastewater) are validated via inter-laboratory comparisons.
- Statistical Reconciliation: Apply ANOVA or t-tests to datasets, accounting for batch effects and instrumental drift. Report confidence intervals and effect sizes to contextualize discrepancies .
Q. What methodologies validate this compound’s isotopic integrity in cross-disciplinary studies (e.g., ecotoxicology vs. analytical chemistry)?
- Isotope Ratio Mass Spectrometry (IRMS): Quantify δ²H values to confirm deuterium retention under experimental conditions.
- Cross-Validation: Compare results across techniques (e.g., LC-MS/MS vs. GC-IRMS) to detect isotopic fractionation.
- Stability Testing: Expose this compound to UV light, pH extremes, and microbial activity to assess deuterium loss kinetics .
Q. How can isotopic dilution mass spectrometry (IDMS) with this compound improve accuracy in multi-residue pesticide analysis?
- Calibration Strategy: Prepare calibration curves using this compound as a surrogate standard for structurally analogous pesticides (e.g., acetamiprid-d3, imidacloprid-d4) .
- Error Mitigation: Correct for matrix-induced signal suppression by normalizing analyte responses to this compound’s stable signal.
- Uncertainty Budgeting: Calculate combined uncertainties from weighing, dilution, and instrumental repeatability using ISO/IEC GUIDE 98-3 .
Q. Methodological and Reporting Standards
Q. What statistical frameworks are recommended for analyzing this compound recovery data?
- Descriptive Statistics: Report mean recovery ± standard deviation (SD) across replicates.
- Inferential Tests: Use paired t-tests for method comparisons (e.g., Espresso vs. PHWE) or ANOVA for multi-factor experiments.
- Meta-Analysis: Aggregate recovery data from published studies using random-effects models to account for inter-study heterogeneity .
Q. How should researchers report this compound data in compliance with journal guidelines?
- Experimental Section: Detail synthesis protocols, purity checks, and storage conditions. For LC-MS/MS, specify column type, gradient, and ion transitions (e.g., m/z 257→126 for this compound) .
- Supplementary Materials: Include raw recovery data, chromatograms, and stability test results.
- Ethical Compliance: Declare deuterated compound usage in institutional review board (IRB) approvals for human biomonitoring studies .
Properties
CAS No. |
1793071-39-2 |
---|---|
Molecular Formula |
C10H9ClN4S |
Molecular Weight |
256.75 g/mol |
IUPAC Name |
[3-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterio-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2/i3D2,4D2 |
InChI Key |
HOKKPVIRMVDYPB-KHORGVISSA-N |
SMILES |
C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |
Isomeric SMILES |
[2H]C1(C(SC(=NC#N)N1CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |
Synonyms |
Thiacloprid-d4; [N(Z)]-N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide-d4; [N(Z)]-[3-[(6-Chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide; Bariard-d4; Biscaya; Calypso-d4; Calypso (pesticide)-d4; Calypso 70WG-d4; Calypso |
Origin of Product |
United States |
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